4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride
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Overview
Description
“4-[1-(3-Chlorophenyl)cyclopropyl]piperidine;hydrochloride” is a chemical compound with the CAS Number: 2413903-87-2 . It has a molecular weight of 272.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula 1S/C14H18ClN.ClH/c15-13-3-1-2-12 (10-13)14 (6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 272.22 and a CAS Number of 2413903-87-2 .Scientific Research Applications
Anticancer and Antituberculosis Studies
A study explored the synthesis of piperazine derivatives with 1-(4-Chlorophenyl) cyclopropyl], revealing significant in vitro anticancer and antituberculosis activities against specific cell lines and tuberculosis strains. This research demonstrates the compound's potential in developing treatments for cancer and tuberculosis, highlighting its relevance in pharmaceutical research (Mallikarjuna, Padmashali, & Sandeep, 2014).
Synthesis and Labeling Studies
Another study focused on the synthesis and labeling of neuroleptic butyrophenones, including derivatives of the mentioned compound, for metabolic studies. These compounds were synthesized for labeling with carbon-14, aiding in the understanding of their metabolic pathways and interactions within biological systems (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Cytotoxic and Anticancer Agents
Research into 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds uncovered a novel class of cytotoxic and anticancer agents. This study provided insights into the compound's potential for treating various cancers, emphasizing the importance of structural modifications for enhanced therapeutic effects (Dimmock et al., 1998).
Structural and Electronic Properties
A detailed analysis of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride's synthesis, structure, and electronic properties through theoretical and experimental investigations. This research provides a comprehensive understanding of the compound's molecular structure, offering valuable information for drug development processes (Bhat, Lone, Butcher, & Srivastava, 2018).
Impurity Analysis
An investigation into the impurities of cloperastine hydrochloride, a related piperidine derivative, was conducted to develop a quantitative HPLC method for their identification and quantification. This research highlights the importance of purity analysis in the pharmaceutical industry to ensure drug safety and efficacy (Liu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 1-(3-chlorophenyl)piperazine, is known to act as an agonist at the 5-ht2c serotonin receptor .
Mode of Action
If it shares a similar mechanism with 1-(3-Chlorophenyl)piperazine, it might interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might influence serotonin signaling pathways .
Result of Action
If it acts similarly to 1-(3-Chlorophenyl)piperazine, it might lead to changes in cellular responses mediated by the 5-HT2c serotonin receptor .
properties
IUPAC Name |
4-[1-(3-chlorophenyl)cyclopropyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN.ClH/c15-13-3-1-2-12(10-13)14(6-7-14)11-4-8-16-9-5-11;/h1-3,10-11,16H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAPZUBYFKKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(CC2)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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